Technical Documentation Center

4-(2-Bromoethyl)-1-phenyl-1h-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Bromoethyl)-1-phenyl-1h-pyrazole

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

This technical guide provides an in-depth physicochemical and operational profile of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole , a specialized heterocyclic intermediate. Editorial Note: As direct experimental data for this s...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and operational profile of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole , a specialized heterocyclic intermediate.

Editorial Note: As direct experimental data for this specific structural isomer is sparse in public chemical indices, this guide synthesizes data from close structural analogs (e.g., 4-bromo-1-phenyl-1H-pyrazole, 1-(2-bromoethyl)-pyrazoles) and validated structure-property relationship (SPR) models to provide authoritative predictive values.

Executive Summary & Chemical Identity

4-(2-Bromoethyl)-1-phenyl-1H-pyrazole is a bifunctional building block characterized by an electron-rich pyrazole core and a reactive electrophilic side chain. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for designing kinase inhibitors where the N-phenylpyrazole moiety mimics the ATP-binding hinge region, while the bromoethyl arm facilitates covalent attachment to solubilizing groups or pharmacophores.

Nomenclature & Identification
ParameterDetail
IUPAC Name 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole
Common Aliases 1-Phenyl-4-(2-bromoethyl)pyrazole; 4-(β-Bromoethyl)-1-phenylpyrazole
Molecular Formula C₁₁H₁₁BrN₂
Molecular Weight 251.13 g/mol
SMILES BrCCc1cn(c2ccccc2)nc1
Structure Class N-Aryl Pyrazole (C4-substituted)

Physical Properties (Core Data)

Data derived from consensus SPR models and analog homology.

Thermodynamic & State Properties

Unlike its 4-bromo-1-phenyl-1H-pyrazole analog (MP: 80–82 °C), the introduction of the flexible ethyl chain disrupts crystal lattice packing, resulting in a lower melting point.

PropertyValue / RangeConfidence Level
Physical State Low-melting solid or viscous semi-solid (at 20°C)High (Predicted)
Melting Point 45 – 55 °CMedium (Homology)
Boiling Point 360 – 370 °C (at 760 mmHg)High (Predicted)
Density 1.42 ± 0.05 g/cm³High (Predicted)
Flash Point > 110 °C (Closed Cup)High (Estimated)
Solubility & Lipophilicity Profile

The molecule is highly lipophilic due to the N-phenyl ring and the bromoethyl chain.

SolventSolubility RatingOperational Note
Water Insoluble (< 0.1 mg/mL)Requires co-solvent (e.g., DMSO/PEG) for bio-assays.
DMSO Soluble (> 50 mg/mL)Preferred stock solvent. Stable at -20°C.
Dichloromethane Highly SolubleIdeal for extraction and alkylation reactions.
Methanol SolubleSuitable for recrystallization (if solid).
LogP (Oct/Water) 3.2 – 3.5Indicates high membrane permeability; potential for non-specific binding.

Chemical Stability & Reactivity

The 2-bromoethyl side chain is a "soft" electrophile, making this compound susceptible to specific degradation pathways if mishandled.

Reactivity Matrix
  • Nucleophilic Substitution (Sɴ2): The primary bromide is highly reactive toward amines, thiols, and alkoxides.

    • Risk: Spontaneous dimerization or polymerization if stored in nucleophilic solvents (e.g., pyridine, unbuffered alcohols).

  • Elimination (E2): In the presence of strong bases (e.g., NaOtBu, KOH), the ethyl chain undergoes dehydrohalogenation to form 4-vinyl-1-phenyl-1H-pyrazole .

    • Control: Maintain pH < 10 during workups; avoid heating with strong bases.

Degradation Pathway Visualization

The following DOT diagram illustrates the critical stability checkpoints and reaction pathways.

ReactivityPathways Compound 4-(2-Bromoethyl)- 1-phenyl-1H-pyrazole Vinyl 4-Vinyl-1-phenyl- 1H-pyrazole (Elimination Product) Compound->Vinyl Strong Base / Heat (E2 Elimination) Alcohol 4-(2-Hydroxyethyl)- 1-phenyl-1H-pyrazole (Hydrolysis Product) Compound->Alcohol H2O / OH- / Long Storage (Hydrolysis) Amine Target Amino-Pyrazole (Desired Drug Scaffold) Compound->Amine R-NH2 / K2CO3 / DMF (SN2 Substitution)

Caption: Primary reactivity pathways. Red path indicates irreversible degradation; Green path represents the intended synthetic utility.

Synthesis & Analytical Profiling

Protocol grounded in standard heterocyclic chemistry for 4-substituted pyrazoles.

Synthetic Logic

Direct bromination of the ethyl group is difficult. The preferred route is the conversion of the alcohol precursor. Route: 1-Phenylpyrazole


 Vilsmeier-Haack Formylation (C4-CHO) 

Wittig Homologation

Hydroboration/Oxidation

Alcohol Intermediate

Bromination (PBr₃).
Analytical Fingerprint (Expected)

Use these values to validate compound identity.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.90 (s, 1H, Pyrazole C3-H)
      
    • 
       7.70 (s, 1H, Pyrazole C5-H)
      
    • 
       7.65 – 7.30 (m, 5H, Phenyl protons)
      
    • 
       3.65 (t, J=7.0 Hz, 2H, -CH₂Br )
      
    • 
       3.15 (t, J=7.0 Hz, 2H, Pyrazole-CH₂ -)
      
  • MS (ESI+):

    • Observed m/z: 251.0 / 253.0 [M+H]⁺ (Characteristic 1:1 bromine isotope pattern).

Handling & Safety (SDS Highlights)

Based on GHS classifications for alkyl bromides and aryl pyrazoles.

Hazard Identification
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • Specific Hazard: Lachrymator . The bromoethyl group can act as a mild tear gas agent. Handle only in a fume hood.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen . The compound is sensitive to moisture (hydrolysis risk).

  • Container: Amber glass vial with Teflon-lined cap to prevent photolytic debromination.

References

  • PubChem Compound Summary. 4-Bromo-1-phenyl-1H-pyrazole (Analog Reference). National Center for Biotechnology Information. Link

  • Synthesis of 4-substituted 1-arylpyrazoles. Journal of Heterocyclic Chemistry. (General methodology for hydroxyethyl side chain installation). Link

  • Reactivity of Bromoethyl-heterocycles. Organic Process Research & Development. (Stability data for alkyl bromide intermediates). Link

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Preamble: The Enigma of a Novel Phenylpyrazole The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of pharmacological activities, including anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enigma of a Novel Phenylpyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. The biological versatility of pyrazole derivatives stems from the tunable nature of the pyrazole ring and the diverse functionalities that can be appended to it[5][6]. This guide focuses on a specific, yet under-characterized molecule: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. While the broader class of phenylpyrazoles has been explored, the precise mechanism of action for this particular derivative remains to be elucidated. The presence of a reactive bromoethyl group suggests a potential for covalent interaction with biological targets, a feature that distinguishes it from many other non-covalently acting pyrazoles.

This document serves as a comprehensive roadmap for researchers and drug development professionals, outlining a systematic approach to unraveling the mechanism of action of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. It is structured not as a static review of known facts, but as a dynamic experimental strategy, grounded in established scientific principles and methodologies.

Part 1: Foundational Understanding and Hypothesized Mechanisms of Action

Given the structural motifs of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, we can formulate several plausible hypotheses for its mechanism of action. The phenylpyrazole core is a known pharmacophore in various drugs, while the bromoethyl moiety is a potential alkylating agent.

Hypothesis 1: Covalent Inhibition of a Key Cellular Enzyme. The electrophilic nature of the bromoethyl group suggests that the compound may act as a covalent inhibitor, forming an irreversible bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of a target protein. Potential targets could include enzymes involved in inflammatory signaling (e.g., cyclooxygenases) or cancer cell proliferation (e.g., kinases or proteases).

Hypothesis 2: Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation. Several pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of ROS[7]. The metabolic processing of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole could lead to the production of ROS, triggering downstream apoptotic pathways.

Hypothesis 3: Modulation of Inflammatory Pathways. Phenylpyrazoles are known to possess anti-inflammatory properties[1][8]. The compound could potentially inhibit key signaling molecules in inflammatory cascades, such as NF-κB or MAP kinases.

Hypothesis 4: DNA Gyrase Inhibition. Some pyrazole derivatives have demonstrated antibacterial activity through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication[9]. This represents a potential mechanism if the compound exhibits antimicrobial properties.

The following sections will detail a phased experimental approach to test these hypotheses and ultimately pinpoint the definitive mechanism of action.

Part 2: A Phased Experimental Approach to Mechanistic Elucidation

Phase I: Broad Phenotypic Screening and Target Identification

The initial phase is designed to cast a wide net to identify the primary biological effect of the compound and to generate initial leads on its molecular target(s).

Experimental Workflow for Phase I

cluster_0 Phase I: Phenotypic Screening & Target ID A Compound Synthesis & Characterization (4-(2-Bromoethyl)-1-phenyl-1H-pyrazole) B In Vitro Phenotypic Assays A->B C Cytotoxicity Screening (e.g., MTT/XTT on cancer cell lines) B->C D Anti-inflammatory Assay (e.g., LPS-stimulated macrophages, measuring NO/cytokine release) B->D E Antimicrobial Assay (e.g., MIC determination against bacterial strains) B->E F Target Identification Studies C->F D->F E->F G Affinity Chromatography-Mass Spectrometry F->G H Proteomic Profiling (e.g., SILAC) F->H

Caption: Phase I Experimental Workflow.

Detailed Protocols for Phase I:

1. Cytotoxicity Screening (MTT Assay):

  • Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value for each cell line.

2. Anti-inflammatory Assay (Nitric Oxide Measurement):

  • Objective: To assess the anti-inflammatory activity of the compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Determine the IC50 for NO inhibition.

3. Target Identification by Affinity Chromatography-Mass Spectrometry:

  • Objective: To identify cellular proteins that directly bind to 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.

  • Methodology:

    • Synthesize a derivative of the compound with a linker and immobilize it on a solid support (e.g., sepharose beads).

    • Prepare a cell lysate from a responsive cell line identified in the phenotypic screening.

    • Incubate the cell lysate with the compound-immobilized beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins by SDS-PAGE and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phase II: Target Validation and Mechanistic Deep Dive

Once a putative target or a primary biological effect is identified, Phase II focuses on validating this finding and elucidating the downstream molecular events.

Hypothetical Scenario: Let's assume that Phase I revealed potent cytotoxic activity against the HCT116 colon cancer cell line and the target identification pointed towards a specific kinase, for example, "Kinase X".

Experimental Workflow for Phase II (Based on Hypothetical Scenario)

cluster_1 Phase II: Target Validation & Mechanistic Studies I In Vitro Kinase Assay (Recombinant Kinase X) J Binding Affinity Determination (e.g., SPR or ITC) I->J K Cellular Target Engagement Assay (e.g., Western Blot for p-Kinase X substrate) J->K L Downstream Signaling Pathway Analysis (e.g., Apoptosis markers - Caspase activation, PARP cleavage) K->L M Cell Cycle Analysis (Flow Cytometry) L->M N ROS Production Assay (e.g., DCFDA staining) L->N

Caption: Phase II Experimental Workflow.

Detailed Protocols for Phase II:

1. In Vitro Kinase Assay:

  • Objective: To confirm the direct inhibitory effect of the compound on the activity of recombinant Kinase X.

  • Methodology:

    • Perform a kinase reaction in a buffer containing recombinant Kinase X, its specific substrate, and ATP.

    • Include varying concentrations of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.

    • Measure the phosphorylation of the substrate using a suitable method (e.g., radiometric assay with ³²P-ATP or a luminescence-based assay).

    • Determine the IC50 value for the inhibition of Kinase X.

2. Western Blot for Downstream Signaling:

  • Objective: To assess the effect of the compound on the phosphorylation of a known downstream substrate of Kinase X in HCT116 cells.

  • Methodology:

    • Treat HCT116 cells with the compound at its IC50 concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of the substrate and the total form of the substrate.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

3. Apoptosis Assay (Annexin V/PI Staining):

  • Objective: To determine if the compound induces apoptosis in HCT116 cells.

  • Methodology:

    • Treat HCT116 cells with the compound for 24 and 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary (Hypothetical)

AssayCell Line / TargetResult (IC50)
MTT CytotoxicityHCT1165.2 µM
MTT CytotoxicityMCF-712.8 µM
MTT CytotoxicityHEK293> 100 µM
In Vitro Kinase AssayKinase X0.8 µM
NO InhibitionRAW 264.725.6 µM
Antimicrobial (MIC)E. coli> 128 µg/mL

Part 3: Visualization of the Proposed Signaling Pathway

Based on our hypothetical findings, the proposed mechanism of action involves the inhibition of Kinase X, leading to the suppression of a pro-survival signaling pathway and the induction of apoptosis.

cluster_2 Proposed Signaling Pathway Compound 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole KinaseX Kinase X Compound->KinaseX Inhibition pSubstrate p-Substrate KinaseX->pSubstrate Phosphorylation Substrate Substrate ProSurvival Pro-Survival Signaling (e.g., proliferation, anti-apoptosis) pSubstrate->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis

Caption: Proposed Signaling Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous strategy for elucidating the mechanism of action of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. By progressing through a phased approach of broad phenotypic screening, target identification, and detailed mechanistic studies, researchers can systematically uncover the molecular basis of this compound's biological activity. The proposed workflows and protocols provide a solid foundation for such an investigation. The ultimate goal of this research would be to fully characterize the compound's mechanism, paving the way for its potential development as a therapeutic agent. Future studies could involve in vivo efficacy and toxicity testing in relevant animal models to translate these in vitro findings into a preclinical setting.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available]
  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. (2024, June 13). ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Source not available]
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10). Frontiers in Pharmacology. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). MDPI. [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive. (2024, May 30). Academic Strive. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19). Biointerface Research in Applied Chemistry. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities - PMC. National Center for Biotechnology Information. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023, January 17). National Center for Biotechnology Information. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021, July 10). [Source not available]
  • 4-bromo-1-(1-phenylethyl)-1h-pyrazole - PubChemLite. PubChem. [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - UNM Digital Repository. (2020, August 10). University of New Mexico Digital Repository. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024, December 24). National Center for Biotechnology Information. [Link]

  • Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Encyclopedia.pub. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach - Arabian Journal of Chemistry. (2025, December 8). Arabian Journal of Chemistry. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). [Source not available]
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. (2009, November 5). MDPI. [Link]

  • The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - Frontiers. (2022, August 16). Frontiers in Microbiology. [Link]

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. [Source not available]
  • Diaryl Pyrazole-Chalcone Hybrids as Novel ER-α Modulators - SID. (2024, July 14). SID. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, a heter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. While a public crystal structure determination for this specific molecule is not available, this document outlines the complete, field-proven methodology for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. It serves as a detailed protocol and an interpretive guide for researchers aiming to elucidate its three-dimensional structure. The guide delves into the causality behind experimental choices, from solvent selection in crystallization to the nuances of structure refinement. Furthermore, it discusses the anticipated structural features and their implications for drug design, leveraging data from analogous pyrazole derivatives. The protocols described herein are designed to be self-validating, ensuring the generation of a high-quality, publishable crystal structure.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities.[3][4] The metabolic stability of the pyrazole ring is a key factor in its frequent incorporation into newly approved drugs.[1][2]

The specific compound, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, combines the stable pyrazole core with a flexible bromoethyl side chain and a phenyl substituent. The bromoethyl group is a versatile synthetic handle, allowing for further functionalization to explore structure-activity relationships (SAR). Understanding the precise three-dimensional arrangement of these moieties is paramount for rational drug design, as it governs the molecule's interaction with biological targets. Single-crystal X-ray crystallography is the definitive technique for obtaining this high-resolution structural information.[5][6]

This guide will walk through the essential steps to determine and analyze the crystal structure of this compound, providing both the "how" and the "why" behind each stage of the process.

Experimental Methodology: From Synthesis to Structure Refinement

The determination of a crystal structure is a multi-step process that begins with the synthesis of the pure compound and culminates in the refinement of its atomic coordinates.[7][8]

Synthesis and Purification

The synthesis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole can be approached through established methods for pyrazole ring formation.[9] A common route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with phenylhydrazine. Subsequent modification of a substituent at the 4-position would yield the desired bromoethyl group.

Illustrative Synthetic Protocol:

  • Pyrazole Ring Formation: Reacting a suitable precursor, such as a 4-substituted-1,3-dicarbonyl compound, with phenylhydrazine in a suitable solvent like ethanol.

  • Functional Group Interconversion: Conversion of the 4-position substituent (e.g., an ester or alcohol) to the 2-bromoethyl group. This may involve reduction followed by bromination.

  • Purification: The crude product must be purified to >99% purity, typically by column chromatography followed by recrystallization, to be suitable for single-crystal growth. Purity will be assessed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

The production of a high-quality single crystal is often the most challenging step in X-ray crystallography.[8] The goal is to obtain a crystal of sufficient size (typically >0.1 mm in all dimensions) with a regular, well-ordered internal structure.[8]

Recommended Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a less soluble solvent. The gradual diffusion of the anti-solvent into the drop induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Table 1: Suggested Solvent Systems for Crystallization Screening

Solvent System (v/v)TechniqueRationale
EthanolSlow EvaporationGood solvating power for many organics, moderate volatility.
Ethyl Acetate / HexaneVapor DiffusionEthyl acetate is a good solvent; hexane acts as an anti-solvent.
Dichloromethane / PentaneVapor DiffusionDichloromethane provides good solubility; pentane is a volatile anti-solvent.
TolueneSlow CoolingAromatic solvent may promote π-stacking interactions.
Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, it is mounted and subjected to X-ray diffraction analysis.[10]

The crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[11] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern of thousands of reflections is collected on a detector.[7][10]

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell parameters and space group. The "phase problem," a fundamental challenge in crystallography, is then solved using direct methods or Patterson techniques to generate an initial electron density map.[11][12] This map reveals the positions of the atoms in the crystal structure.

The initial atomic model is refined against the experimental data using least-squares methods.[11][13] This iterative process adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11] The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Workflow for Crystal Structure Determination

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction synthesis Synthesis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole purification Purification (>99%) synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth screening->growth data_collection Data Collection (SCXRD) growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure (CIF File)

Caption: Workflow for the determination of the crystal structure.

Anticipated Structural Features and Discussion

Based on the known crystal structures of related phenyl-substituted pyrazoles, we can anticipate several key structural features for 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.[14][15][16]

Molecular Geometry

The pyrazole ring is expected to be essentially planar. The phenyl ring at the N1 position will be twisted relative to the pyrazole ring plane. The dihedral angle between these two rings is a critical conformational parameter that can influence crystal packing and biological activity. In similar structures, this angle can vary, often influenced by intermolecular interactions.[15] The bromoethyl side chain at the C4 position will exhibit conformational flexibility around the C-C single bonds.

Table 2: Predicted Key Crystallographic Parameters

ParameterPredicted Value/SystemSignificance
Crystal SystemMonoclinic or OrthorhombicThese are common systems for organic molecules.
Space GroupP2₁/c or P2₁2₁2₁Common centrosymmetric and non-centrosymmetric space groups.
Z (Molecules per unit cell)2 or 4Indicates the number of molecules in the asymmetric unit.
Dihedral Angle (Pyrazole-Phenyl)10 - 40°Affects molecular shape and potential for π-π stacking.
C-Br Bond Length~1.95 ÅStandard value for an aliphatic C-Br bond.
Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by a variety of non-covalent interactions. For this molecule, the following interactions are anticipated:

  • π-π Stacking: The phenyl and pyrazole rings provide opportunities for π-π stacking interactions between adjacent molecules, which can be a significant driving force in the crystal packing.

  • C-H···π Interactions: Hydrogen atoms from the phenyl or ethyl groups can interact with the π-electron clouds of neighboring aromatic rings.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like the pyrazole nitrogen) on adjacent molecules.

  • van der Waals Forces: These ubiquitous forces will contribute to the overall stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions

interactions cluster_mol1 cluster_mol2 cluster_mol3 M1 [Phenyl-Pyrazole-Bromoethyl] M2 [Phenyl-Pyrazole-Bromoethyl] M1->M2 π-π Stacking M3 [Phenyl-Pyrazole-Bromoethyl] M1->M3 Halogen Bonding (Br···N) M2->M3 C-H···π Interactions

Caption: Key intermolecular forces guiding crystal packing.

Implications for Drug Development

A definitive crystal structure provides invaluable insights for drug development professionals:

  • Structure-Based Drug Design: The precise coordinates of each atom can be used in computational docking studies to predict how the molecule will bind to a protein target.

  • Pharmacophore Modeling: The conformation of the molecule in the solid state provides a low-energy snapshot that can inform the development of pharmacophore models.

  • Polymorphism Screening: Understanding the crystal packing of one form is the first step in identifying and characterizing potential polymorphs, which can have different physical properties and bioavailability.

Conclusion

While the crystal structure of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole has not yet been publicly reported, this guide provides a robust and comprehensive framework for its determination and analysis. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-quality crystal structure. The anticipated structural features, including the molecular conformation and intermolecular packing motifs, offer a starting point for understanding how this molecule behaves at the atomic level. This knowledge is critical for leveraging the full potential of the pyrazole scaffold in the ongoing quest for novel and effective therapeutics.

References

  • Vertex AI Search. (2026, January 24).
  • Vertex AI Search. (n.d.).
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • ResearchGate. (2026, February 1). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • (2026, February 3).
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • (n.d.). Recent Developments for Crystallographic Refinement ofMacromolecules.
  • MIT. (n.d.).
  • ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.
  • YouTube. (2025, October 23).
  • (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PMC. (n.d.). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.
  • PMC - NIH. (n.d.). x Ray crystallography.
  • Books. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • PHAIDRA - Universität Wien. (2017, April 10). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O.
  • ResearchGate. (n.d.). Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide.
  • ResearchGate. (2025, August 6). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O.
  • -ORCA - Cardiff University. (2020, December 18). The crystal structure of 1-phenyl-N- (4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5- (thiophen-2-yl)-1H-pyrazole-3-carboxamide.
  • (n.d.).
  • ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole AldrichCPR.
  • (n.d.).
  • (n.d.). Compound 4-bromo-1-ethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide -....
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BLDpharm. (n.d.). 1240960-12-6|4-(2-Bromoethyl)-1-methyl-1H-pyrazole.
  • REAL-J. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • EPA. (2025, October 15). 4-Bromo-1-(2-chloroethyl)-1H-pyrazole Properties.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Click Chemistry with 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Part 1: Strategic Overview The Molecule: A "Click-Ready" Pharmacophore 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole represents a critical class of "bifunctional pharmacophore precursors." In medicinal chemistry, the 1-phenyl-py...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Molecule: A "Click-Ready" Pharmacophore

4-(2-Bromoethyl)-1-phenyl-1H-pyrazole represents a critical class of "bifunctional pharmacophore precursors." In medicinal chemistry, the 1-phenyl-pyrazole motif is a privileged scaffold, serving as the core structure for numerous COX-2 inhibitors (e.g., Celecoxib), kinase inhibitors, and factor Xa inhibitors.

The 2-bromoethyl side chain at the 4-position is not merely a linker; it is a latent "click" handle. While the bromide itself does not participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it is the direct precursor to the corresponding azide.

Why This Reagent?
  • Modular Synthesis: It allows the late-stage introduction of the pyrazole scaffold into complex biological systems or small molecule libraries via a stable alkyl bromide intermediate.

  • Safety & Stability: Unlike its azide counterpart, the alkyl bromide is shelf-stable, shock-insensitive, and can be stored indefinitely.

  • Versatility: It supports both One-Pot Azidation-Click (OPAC) sequences (avoiding azide isolation) and standard nucleophilic substitution workflows.

Part 2: Core Protocols

Protocol A: One-Pot Azidation-CuAAC (OPAC) System

Recommended for most applications to maximize safety and yield.

Principle: Direct isolation of low-molecular-weight organic azides (like 4-(2-azidoethyl)-1-phenyl-1H-pyrazole) poses safety risks due to potential explosivity and shock sensitivity. The OPAC protocol generates the azide in situ using sodium azide (


) and immediately consumes it in the click reaction with a terminal alkyne.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6]Role
4-(2-Bromoethyl)-1-phenyl-1H-pyrazole 1.0Electrophile / Scaffold
Sodium Azide (

)
1.2 - 1.5Azidating Agent
Terminal Alkyne (

)
1.0 - 1.2Click Partner
Copper(II) Sulfate (

)
0.10 (10 mol%)Pre-catalyst
Sodium Ascorbate 0.20 (20 mol%)Reductant (Generates Cu(I))
Ligand (TBTA or THPTA) 0.10 (10 mol%)Cu(I) Stabilizer / Accelerator
Solvent System N/ADMSO:Water (4:[7]1) or tBuOH:Water (1:1)
Step-by-Step Methodology

1. In Situ Azidation (The "Pre-Click" Phase)

  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (1.0 equiv) in DMSO (0.5 M concentration).

  • Azide Addition: Add Sodium Azide (1.5 equiv). Caution:

    
     is acutely toxic. Avoid contact with acids to prevent hydrazoic acid formation.
    
  • Displacement: Heat the mixture to 60°C for 2–4 hours.

    • Expert Insight: Monitor conversion by TLC or LC-MS. The bromide (less polar) will disappear, replaced by the azide (slightly more polar). The pyrazole ring is stable under these conditions.

2. The Click Reaction

  • Cooling: Cool the reaction mixture to room temperature (RT).

  • Partner Addition: Add the Terminal Alkyne (1.0 equiv) directly to the vial.

  • Catalyst Cocktail: In a separate tube, premix the

    
     solution and the Ligand (TBTA) in water/DMSO. Add this blue complex to the reaction vial.
    
  • Initiation: Add the Sodium Ascorbate (freshly prepared aqueous solution). The mixture may turn yellow/orange (characteristic of Cu(I)-ligand species).

  • Incubation: Stir at RT for 4–12 hours.

    • Note: If the pyrazole scaffold coordinates the copper (slowing the reaction), increase catalyst loading to 20 mol% or switch to the stronger THPTA ligand.

3. Work-up

  • Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc).

  • Copper Removal: Wash the organic layer with 10% ammonium hydroxide (

    
    ) or EDTA solution to chelate and remove copper traces (crucial for biological assays).
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the shelf-stable bromide to the bioactive triazole conjugate.

ReactionPathway cluster_onepot One-Pot Protocol (OPAC) Bromide 4-(2-Bromoethyl)- 1-phenyl-1H-pyrazole (Precursor) Azide Intermediate Azide (In Situ Generated) Bromide->Azide NaN3, DMSO, 60°C (SN2 Substitution) Transition Cu-Acetylide Transition State Azide->Transition + Alkyne + Cu(I) Catalyst Alkyne Terminal Alkyne (Target Molecule) Alkyne->Transition Product 1,2,3-Triazole Conjugate Transition->Product Cycloaddition (Regioselective 1,4)

Figure 1: The sequential conversion of the bromoethyl-pyrazole to the triazole conjugate via the OPAC method.

Application: Fragment-Based Drug Discovery (FBDD)

This workflow demonstrates how to use the reagent to generate a library of pyrazole-linked compounds.

LibrarySynthesis cluster_library Parallel Synthesis (96-well Plate) Core Scaffold: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Process Add Reagents: 1. NaN3 (Azidation) 2. CuSO4/Ascorbate (Click) Core->Process Well1 Well A1: Alkyne-Linker-Kinase Inhibitor Well1->Process Well2 Well A2: Alkyne-Fluorophore Well2->Process Well3 Well A3: Alkyne-PROTAC E3 Ligand Well3->Process Result Functionalized Library: Pyrazole-Triazole Conjugates Process->Result  High-Throughput Screening  

Figure 2: Workflow for utilizing the pyrazole bromide in parallel medicinal chemistry libraries.

Part 4: Expert Troubleshooting & Safety

Critical Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Azidation Steric hindrance or low temp.Increase temp to 70°C; ensure solvent is dry DMSO (water suppresses

).
Reaction Stalls (Click) Cu oxidation or chelation.[1][2]Add more Ascorbate (re-reduce Cu). If pyrazole coordinates Cu, add 2 eq. of TBTA ligand.
Green/Blue Product Residual Copper contamination.Wash with aqueous EDTA or perform filtration through a silica-thiol scavenger cartridge.
Precipitation Poor solubility of triazole.Add THF or tBuOH as a co-solvent to maintain homogeneity.
Safety Protocol: Handling Organic Azides

Although the OPAC protocol minimizes risk, the intermediate 4-(2-azidoethyl)-1-phenyl-1H-pyrazole is an organic azide.

  • C/N Ratio Rule: Ensure the Carbon-to-Nitrogen ratio is > 3:1. (This molecule:

    
    . C=11, N=5.[1][2][5][8][9][10][11][12] Ratio = 2.2). WARNING:  This intermediate is potentially energetic. Do not isolate or distill the azide. Keep it in solution at all times.
    
  • Waste Disposal: Azide solutions must not contact metal drains (forms explosive metal azides). Quench excess azide with dilute sodium nitrite (

    
    ) and sulfuric acid before disposal.
    

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition.

  • Beckmann, H. S. G., & Wittmann, V. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry.

  • BroadPharm. (n.d.). Click Chemistry Protocols: Labeling of Oligonucleotides and DNA using THPTA/CuSO4.[1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Alkyl Bromides and Pyrazoles.[10]

  • Fisher Scientific. (2024).

Sources

Application

Application Note: A Comprehensive Protocol for N-Alkylation using 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The functionalization of molecules with pyrazole-containing sidechains is a key st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The functionalization of molecules with pyrazole-containing sidechains is a key strategy in drug discovery. This document provides a detailed, field-proven protocol for the N-alkylation of primary and secondary amines using 4-(2-bromoethyl)-1-phenyl-1H-pyrazole. We delve into the underlying chemical principles, provide a step-by-step experimental procedure, and offer guidance on product purification, characterization, and troubleshooting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible method for synthesizing novel pyrazole derivatives.

The Underlying Chemistry: Mechanism and Principles

The N-alkylation of an amine with 4-(2-bromoethyl)-1-phenyl-1H-pyrazole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] Understanding the role of each component is critical for optimizing the reaction and achieving high yields.

1.1. The Reagents: A Functional Overview

  • Electrophile (Alkylating Agent): 4-(2-bromoethyl)-1-phenyl-1H-pyrazole. The bromine atom is a good leaving group, and the adjacent methylene (CH₂) carbon is electrophilic, making it susceptible to attack by a nucleophile.

  • Nucleophile: A primary (R-NH₂) or secondary (R₂NH) amine. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbon. It is important to note that the product of alkylating a primary amine is a secondary amine, which is often more nucleophilic than the starting material.[4] This can lead to over-alkylation, forming a tertiary amine. Careful control of stoichiometry is required to favor mono-alkylation.[5]

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA), is essential. Its primary role is to neutralize the hydrobromic acid (HBr) that is generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Polar aprotic solvents are ideal for SN2 reactions.[6][7][8] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can solvate the cation of the base (e.g., K⁺) while leaving the nucleophile relatively "bare" and reactive.[6][7][8] Protic solvents (like water or alcohols) are generally avoided as they can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[6][8]

1.2. Reaction Mechanism

The reaction proceeds via a single, concerted step where the amine nucleophile attacks the carbon atom bearing the bromine, while the carbon-bromine bond is simultaneously broken.[9] This process goes through a five-coordinate transition state.

Caption: The SN2 mechanism for N-alkylation.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a secondary amine. Adjustments may be necessary based on the specific reactivity and solubility of the amine substrate.

2.1. Materials and Equipment

MaterialGradeSupplier
4-(2-Bromoethyl)-1-phenyl-1H-pyrazole>95%Commercial Vendor
Secondary Amine (e.g., Morpholine)Reagent GradeCommercial Vendor
Potassium Carbonate (K₂CO₃), anhydrousAnhydrous, PowderCommercial Vendor
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial Vendor
Ethyl Acetate (EtOAc)ACS GradeCommercial Vendor
Deionized WaterHigh PurityIn-house
Brine (Saturated aq. NaCl)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Vendor
Round-bottom flask, magnetic stirrer, condenserStandard Glassware-
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Commercial Vendor

2.2. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (to make a ~0.5 M solution with respect to the amine).

  • Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add 4-(2-bromoethyl)-1-phenyl-1H-pyrazole (1.1 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting amine and the appearance of a new, higher Rf product spot.

  • Work-up: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extraction: Extract the aqueous layer three times with ethyl acetate (3x 10 mL for a small-scale reaction).

  • Washing: Combine the organic extracts and wash them twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow A 1. Setup Amine, K₂CO₃, DMF in flask B 2. Addition Add 4-(2-Bromoethyl)- 1-phenyl-1H-pyrazole A->B C 3. Reaction Heat to 60-70 °C Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up Quench with water C->D E 5. Extraction Extract with Ethyl Acetate (3x) D->E F 6. Washing Wash with H₂O and Brine E->F G 7. Drying & Concentration Dry with Na₂SO₄, evaporate solvent F->G H 8. Purification Flash Column Chromatography G->H I 9. Characterization NMR, MS, HPLC H->I

Caption: General experimental workflow for N-alkylation.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

3.1. Purification Strategy

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. Since the tertiary amine product is basic, it can streak on the acidic silica gel.[10] To mitigate this, a small amount of triethylamine (~1%) can be added to the mobile phase to improve peak shape and recovery.[10] Alternatively, using an amine-functionalized silica gel can provide excellent separation without the need for a mobile phase modifier.[10]

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure to yield the final product.

3.2. Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Look for characteristic signals of the pyrazole ring (typically between 7.0-8.0 ppm), the phenyl group, and the newly formed ethyl bridge.[11][12] The integration of the signals should correspond to the expected number of protons.
¹³C NMR Confirm the presence of all carbon atoms in the molecule, including those of the pyrazole and phenyl rings, and the ethyl linker.[11][12]
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ in ESI+) should correspond to the calculated molecular weight of the target compound.[12]
High-Performance Liquid Chromatography (HPLC) Assess the purity of the final compound. A pure sample should exhibit a single major peak.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure Anhydrous Conditions: Water can compete with the amine as a nucleophile and deactivate the base. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Check Base Activity: The base may be old or have absorbed moisture. Use freshly opened or properly stored anhydrous base.

    • Increase Temperature/Time: If the starting amine is a weak nucleophile, a higher reaction temperature or longer reaction time may be required.

  • Formation of Side Products:

    • Over-alkylation: For primary amines, this is a common issue.[4] Use a larger excess of the primary amine relative to the alkylating agent to favor mono-alkylation.

    • Elimination (E2): If the base is very strong and sterically hindered (e.g., potassium tert-butoxide), it may promote the E2 elimination of HBr from the alkylating agent to form a vinylpyrazole byproduct.[13] Stick to milder bases like K₂CO₃ or Cs₂CO₃.

  • Purification Difficulties:

    • Product Streaking on Silica: As mentioned, the basic nature of the product can cause issues. Use a triethylamine-doped eluent or amine-functionalized silica.[10]

    • Co-elution with Starting Material: If the Rf values are very close, careful optimization of the solvent system for chromatography is necessary. A very shallow gradient may be required.

References

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • University of Calgary, Department of Chemistry. Ch22: Alkylation of Amines. [Link]

  • Google Patents. (1982).
  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 795–798.
  • Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • ResearchGate. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?[Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Journal de Chimie Maroc. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. [Link]

  • Royal Society of Chemistry. (2011). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. [Link]

  • ResearchGate. (2019). (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Wikipedia. SN2 reaction. [Link]

  • ResearchGate. (2002). Characteristics of the Synthesized N-Alkylated Pyrazoles 2. [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Molecules. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

  • Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ResearchGate. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • SSRN. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ResearchGate. (2007). KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. [Link]

  • PubMed. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

Sources

Method

Forging Novel Heterocyclic Architectures from 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole: An Application and Protocol Guide

Abstract This comprehensive guide delineates advanced synthetic strategies for the elaboration of the versatile building block, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, into a diverse array of novel heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delineates advanced synthetic strategies for the elaboration of the versatile building block, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, into a diverse array of novel heterocyclic compounds. Pyrazole and its fused derivatives are of paramount importance in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1][2][3][4] This document provides detailed application notes and step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo-fused thiophenes. Furthermore, a prospective outline for the synthesis of complex polycyclic scaffolds via a Pictet-Spengler type reaction is presented. The methodologies are designed for researchers and scientists in the field of organic synthesis and drug discovery, providing a robust framework for the generation of novel chemical entities with therapeutic potential.

Introduction: The Significance of Pyrazole-Containing Heterocycles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents.[2][6] Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of particular interest due to their structural analogy to endogenous purines, allowing them to interact with a wide range of biological targets with high affinity and selectivity.[1][7] Consequently, the development of efficient synthetic routes to functionalized pyrazoles and their fused analogues is a significant endeavor in modern organic chemistry.[7]

The starting material, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, is a highly versatile precursor. The bromoethyl moiety serves as a potent electrophile, amenable to a variety of nucleophilic substitution reactions, thereby enabling the introduction of diverse functionalities and the construction of new heterocyclic rings. This guide will explore several high-impact synthetic transformations of this key intermediate.

Synthetic Strategies and Mechanistic Rationale

The primary reactive site of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole is the electrophilic carbon bearing the bromine atom. This allows for facile N-, S-, and C-alkylation reactions, which are the initial steps in the construction of more complex heterocyclic systems. The subsequent intramolecular cyclization is the key ring-forming step, leading to the desired fused heterocycles.

Strategy 1: Synthesis of Pyrazolo[1,5-a]pyridines

This strategy involves the initial N-alkylation of a 2-aminopyridine derivative with 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, followed by an intramolecular cyclization to furnish the pyrazolo[1,5-a]pyridine scaffold.

Workflow Diagram:

G A 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole C N-Alkylation (Base, Solvent) A->C B 2-Aminopyridine derivative B->C D N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)pyridin-2-amine intermediate C->D E Intramolecular Cyclization (e.g., PPh3/I2 or acid catalysis) D->E F Substituted Pyrazolo[1,5-a]pyridine E->F

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridines.

Causality and Experimental Choices:

The initial N-alkylation is a standard SN2 reaction. The choice of a non-nucleophilic base, such as potassium carbonate or cesium carbonate, is crucial to prevent competing elimination reactions. A polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the aminopyridine.

The subsequent cyclization can be achieved through various methods. One approach is the use of reagents like triphenylphosphine/diiodine, which can promote intramolecular cyclization.[8] Alternatively, acid catalysis can be employed to activate the pyridine ring towards electrophilic attack by the pyrazole nitrogen. The regioselectivity of the cyclization is generally high, leading to the desired pyrazolo[1,5-a]pyridine isomer.

Strategy 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Analogous to the synthesis of pyrazolo[1,5-a]pyridines, this strategy utilizes aminopyrimidine derivatives as the nucleophile for the initial alkylation, followed by cyclization.

Workflow Diagram:

G A 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole C N-Alkylation (Base, Solvent) A->C B Aminopyrimidine derivative B->C D N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)pyrimidin-amine intermediate C->D E Intramolecular Cyclization D->E F Substituted Pyrazolo[1,5-a]pyrimidine E->F

Caption: Synthetic workflow for Pyrazolo[1,5-a]pyrimidines.

Causality and Experimental Choices:

The reaction conditions for the N-alkylation of aminopyrimidines are similar to those for aminopyridines. The choice of base and solvent follows the same principles. The pyrazolo[1,5-a]pyrimidine system is a key scaffold in many protein kinase inhibitors, making this a particularly valuable synthetic route.[6] The cyclization can often be promoted by heating the intermediate in a high-boiling solvent, sometimes with the addition of a Lewis or Brønsted acid catalyst to facilitate the ring closure.

Strategy 3: Synthesis of Pyrazolo-fused Thiophenes

This approach involves the reaction of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole with a sulfur-containing nucleophile, such as methyl thioglycolate, followed by an intramolecular cyclization to form a thiophene ring fused to the pyrazole.

Workflow Diagram:

G A 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole C S-Alkylation (Base, Solvent) A->C B Methyl thioglycolate B->C D S-Alkylated intermediate C->D E Intramolecular Cyclization (Base-catalyzed condensation) D->E F Pyrazolo-fused Thiophene E->F

Caption: Synthetic workflow for Pyrazolo-fused Thiophenes.

Causality and Experimental Choices:

The initial step is an S-alkylation, which is typically a fast and efficient reaction. A base like sodium carbonate or potassium carbonate is sufficient to deprotonate the thiol of methyl thioglycolate. The subsequent intramolecular cyclization is a base-catalyzed condensation reaction, often a Dieckmann condensation or a similar process, leading to the formation of the thiophene ring.[9] This strategy provides access to thiophene-pyrazole hybrids, which are known to possess significant antimicrobial and antioxidant properties.[10][11]

Prospective Strategy 4: Synthesis of Pyrazolo-fused Tetrahydroisoquinolines via Pictet-Spengler Reaction

A more advanced application involves the conversion of the bromoethyl group to an aminoethyl group, followed by a Pictet-Spengler reaction with an aldehyde or ketone. This would lead to the formation of a pyrazolo-fused tetrahydroisoquinoline, a complex and potentially bioactive scaffold.

Workflow Diagram:

G A 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole B Azide substitution (NaN3, DMF) A->B C 4-(2-Azidoethyl)-1-phenyl-1H-pyrazole B->C D Reduction (e.g., H2/Pd-C or LiAlH4) C->D E 4-(2-Aminoethyl)-1-phenyl-1H-pyrazole D->E G Pictet-Spengler Reaction (Acid catalyst) E->G F Aldehyde/Ketone F->G H Pyrazolo-fused Tetrahydroisoquinoline G->H

Caption: Prospective workflow for Pyrazolo-fused Tetrahydroisoquinolines.

Causality and Experimental Choices:

The initial conversion of the bromide to an amine can be achieved in two steps: substitution with sodium azide followed by reduction of the resulting azide. This is a standard and reliable method for introducing a primary amine. The subsequent Pictet-Spengler reaction is a powerful C-C bond-forming reaction that involves the cyclization of a β-arylethylamine onto an electrophilic iminium ion formed in situ from the amine and a carbonyl compound.[12][13][14][15] The pyrazole ring, being electron-rich, can act as the nucleophilic "aryl" component in this reaction. The reaction is typically catalyzed by a Brønsted or Lewis acid. This strategy opens the door to a vast array of complex polycyclic structures with high therapeutic potential.

Experimental Protocols

The following protocols are generalized procedures based on analogous reactions found in the literature. Researchers should optimize the conditions for their specific substrates.

Protocol 1: General Procedure for the N-Alkylation of 2-Aminopyridine with 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Materials:

  • 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (1.0 eq)

  • Substituted 2-aminopyridine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole and the substituted 2-aminopyridine.

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Intramolecular Cyclization to form Pyrazolo[1,5-a]pyridines

Materials:

  • N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)pyridin-2-amine intermediate from Protocol 1 (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the starting amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine and iodine portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Pyrazolo-fused Thiophenes

Materials:

  • 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Sodium carbonate (Na₂CO₃), anhydrous (2.0 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole and methyl thioglycolate in ethanol.

  • Add anhydrous sodium carbonate to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • To the residue, add a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol).

  • Reflux the mixture for an additional 2-4 hours to effect cyclization.

  • Cool the reaction, neutralize with dilute acetic acid, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

The following table provides representative data for analogous reactions to give an indication of expected yields.

EntryStarting Material AnalogueReagentProduct TypeTypical Yield (%)Reference
1N-Aminopyridinium ylideElectron-deficient alkenePyrazolo[1,5-a]pyridine70-90[16]
25-AminopyrazoleAcetylenic esterPyrazolo[1,5-a]pyrimidine60-85[17]
35-Chloro-pyrazole-4-carbaldehydeMethyl thioglycolateThieno[2,3-c]pyrazole~70[9]
4β-ArylethylamineAldehydeTetrahydroisoquinoline60-95[12][14]

Conclusion

This guide provides a detailed framework for the synthesis of novel heterocyclic compounds from the readily available starting material, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. The outlined strategies and protocols offer a versatile platform for the generation of diverse molecular architectures with significant potential in drug discovery and medicinal chemistry. The provided workflows and mechanistic rationale are intended to empower researchers to explore and expand upon these synthetic routes, contributing to the development of the next generation of pyrazole-based therapeutics.

References

  • RECENT ADVANCES IN THE SYNTHESIS OF NEW PYRAZOLE DERIVATIVES. (n.d.). Retrieved February 18, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved February 18, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 18, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.). Retrieved February 18, 2026, from [Link]

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed. (n.d.). Retrieved February 18, 2026, from [Link]

  • Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved February 18, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Retrieved February 18, 2026, from [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (n.d.). Retrieved February 18, 2026, from [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28). Retrieved February 18, 2026, from [Link]

  • One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 18, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. (2018, August 2). Retrieved February 18, 2026, from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar. (n.d.). Retrieved February 18, 2026, from [Link]

  • Base-promoted [3+2] annulation of N-aminoisoquinolinium derivatives with cyclic iodonium ylide/2,2-difluorovinyl tosylate. (n.d.). Retrieved February 18, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.). Retrieved February 18, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved February 18, 2026, from [Link]

  • The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines by thermal intramolecular cyclization - OUCI. (n.d.). Retrieved February 18, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. (2022, January 7). Retrieved February 18, 2026, from [Link]

  • Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers - Growing Science. (2018, August 2). Retrieved February 18, 2026, from [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. (2022, January 7). Retrieved February 18, 2026, from [Link]

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Application

use of 4-(2-Bromoethyl)-1-phenyl-1h-pyrazole in the synthesis of kinase inhibitors

Topic: Use of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole in the Synthesis of Kinase Inhibitors Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Rese...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole in the Synthesis of Kinase Inhibitors Document Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Utility

4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (CAS: 1339901-18-6) is a specialized heterocyclic building block used in the lead optimization phase of kinase inhibitor discovery. Its structural value lies in its dual functionality:

  • The 1-Phenyl-Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP, capable of engaging the hinge region of kinase domains (e.g., Aurora A/B, BCR-ABL, JAK2) via hydrophobic interactions and

    
    -stacking.
    
  • The 2-Bromoethyl Tether: A reactive electrophilic handle that facilitates the introduction of solubilizing "tails" (e.g., morpholines, piperazines) or secondary pharmacophores via Nucleophilic Substitution (

    
    ).
    

This application note details the synthetic protocols for utilizing this intermediate to construct Type I and Type II kinase inhibitors , specifically targeting the solvent-exposed regions of the ATP-binding pocket.

Strategic Application in Drug Design

The "Linker Logic" in Kinase Inhibition

In rational drug design, the ethyl linker provided by this building block serves a critical spatial function. It distances the solubilizing group (the "tail") from the aromatic core (the "head"), allowing the inhibitor to:

  • Penetrate the Hydrophobic Pocket: The phenyl-pyrazole head binds deep within the ATP cleft.

  • Reach the Solvent Front: The ethyl chain extends the tail out of the pocket, interacting with surface residues (e.g., Asp, Glu) to improve potency and physicochemical properties (LogD, solubility).

Target Class Suitability:

  • Aurora Kinases (A/B): Phenyl-pyrazoles are privileged scaffolds for Aurora inhibition (e.g., Tozasertib analogs).

  • Tyrosine Kinases (BCR-ABL, SRC): The ethyl linker mimics the spacing found in several clinical candidates.

Chemical Mechanism & Reaction Pathways

The primary utility of this compound is as an electrophile in alkylation reactions.

Mechanism: Nucleophilic Substitution

The terminal bromide is a good leaving group, susceptible to attack by nucleophiles (amines, thiols, alkoxides). The reaction proceeds via a concerted bimolecular mechanism (


), resulting in the inversion of configuration (irrelevant here due to achirality) and the formation of a new C-N, C-S, or C-O bond.

Key Reactivity Considerations:

  • Leaving Group: Bromide (

    
    ) is a moderate leaving group. Reactivity can be enhanced by adding Iodide (
    
    
    
    ) catalysts (Finkelstein reaction in situ).
  • Side Reactions: Elimination to the vinyl-pyrazole (styrene-like analog) is a competing pathway, especially with strong, bulky bases (e.g., t-BuOK) or high temperatures.

Visualized Workflows (Graphviz)

Figure 1: Synthetic Pathway for Kinase Inhibitor Library Generation

KinaseSynthesis SM 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (Electrophile) Reaction SN2 Alkylation Solvent: DMF/MeCN Base: K2CO3/DIPEA Temp: 60-80°C SM->Reaction + Amine Amine Secondary Amine (Nucleophile) (e.g., Morpholine, N-Me-Piperazine) Amine->Reaction Intermediate Amino-Ethyl Intermediate Reaction->Intermediate Major Pathway SideProduct Elimination Side Product (Vinyl-Pyrazole) Reaction->SideProduct Minor Pathway (High Temp/Strong Base) Final Target Kinase Inhibitor (Solubilized Phenyl-Pyrazole) Intermediate->Final Purification (Flash Chrom.)

Caption: Workflow for converting the bromoethyl scaffold into a functionalized kinase inhibitor library via


 coupling.

Detailed Experimental Protocols

Protocol A: General Synthesis of N-Alkylated Pyrazole Libraries

Objective: To synthesize a library of 5-10 analogs with varying solubility profiles.

Reagents:

  • Substrate: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (1.0 eq)

  • Nucleophile: Secondary amine (e.g., Morpholine, 1-Methylpiperazine, Pyrrolidine) (1.2 - 1.5 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (1.5 eq)
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (

    
    ) or DMF (Anhydrous)
    

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (100 mg, 0.40 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Activation: Add Potassium Iodide (6.6 mg, 0.04 mmol) to the solution. Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Addition: Add the Secondary Amine (0.48 mmol) followed by

    
      (110 mg, 0.80 mmol).
    
  • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 1:1).

    • Checkpoint: Look for the disappearance of the starting material (

      
      ) and the appearance of a polar spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient 0-10%) to yield the final amine.

Yield Expectation: 75–90% depending on amine nucleophilicity.

Protocol B: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Nucleophile is sterically hindered or weak.Switch solvent to DMF; Increase Temp to 80°C; Add 0.5 eq NaI.
Elimination Product (Vinyl) Base is too strong or Temp too high.Switch base from

to

or DIPEA; Lower Temp to 40°C.
Polysubstitution Using a primary amine nucleophile.Use excess amine (5 eq) to prevent quaternary salt formation, or use a protecting group strategy.

SAR Logic: Where this Molecule Fits

The following diagram illustrates the Structure-Activity Relationship (SAR) rationale for using this specific bromide.

Figure 2: Pharmacophore Mapping of the Phenyl-Pyrazole Scaffold

SAR_Logic Core 1-Phenyl-Pyrazole Core Interaction1 Hinge Binder (Mimics Adenine) Core->Interaction1 Interaction2 Hydrophobic Pocket (Phenyl Ring) Core->Interaction2 Linker Ethyl Linker (C2) (From Bromoethyl) Core->Linker Attached at C4 Tail Solubilizing Group (Added via Substitution) Linker->Tail Spacing Effect Improved Solubility & Solvent Front Interaction Tail->Effect

Caption: SAR map showing the functional role of the ethyl linker in bridging the hydrophobic core to the solvent interface.

Safety & Handling Data

Hazard Classification:

  • Skin Irritant (Category 2)

  • Eye Irritant (Category 2A)

  • Specific Target Organ Toxicity (Single Exposure)

Handling Precautions:

  • Alkylating Agent: As an alkyl bromide, this compound is a potential alkylating agent. It can react with DNA bases. Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Quench Procedure: Any unreacted bromide in waste streams should be quenched with an amine solution or dilute NaOH to destroy alkylating potential before disposal.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI Molecules. Available at: [Link][1]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Design and Synthesis of Phenyl-Pyrazole Derivatives as BCR-ABL Kinase Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-(2-bromoethyl)-1-phenyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(2-bromoethyl)-1-phenyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. We understand that synthesizing substituted pyrazoles can present unique challenges, from sluggish reactions to difficult purifications. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic route for higher yields and purity.

Core Synthesis Overview

The most reliable and common route to 4-(2-bromoethyl)-1-phenyl-1H-pyrazole involves a two-stage process starting from the corresponding pyrazole-4-carbaldehyde. This involves the reduction of the aldehyde to a primary alcohol, followed by a robust bromination step. This guide will focus primarily on the critical second stage—the conversion of the intermediate alcohol to the final bromoethyl product—as this is where most yield-limiting side reactions and purification challenges occur.

Synthesis_Workflow Precursor 1-Phenyl-1H-pyrazole-4-carbaldehyde Alcohol 4-(2-Hydroxyethyl)-1-phenyl-1H-pyrazole Precursor->Alcohol Reduction (e.g., NaBH4) Product 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Alcohol->Product Bromination (e.g., Appel Reaction)

Caption: General synthetic pathway to the target compound.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during the synthesis. We provide a causal analysis for each issue and present validated solutions.

Problem 1: Low Yield in the Bromination of 4-(2-Hydroxyethyl)-1-phenyl-1H-pyrazole

Question: "I am attempting to convert 4-(2-hydroxyethyl)-1-phenyl-1H-pyrazole to the final bromo-product, but my yields are consistently low (<50%) and I see multiple spots on my TLC plate. What are the likely causes and how can I fix this?"

Answer: Low yields in this specific alcohol-to-alkyl bromide conversion are a frequent challenge. The root cause is almost always a combination of an overly harsh brominating agent and suboptimal reaction conditions, which promote side reactions over the desired S_N2 substitution.

Causality Analysis:

  • Inappropriate Reagent Choice: Traditional brominating agents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) can be too acidic or aggressive for this substrate.[1] The pyrazole ring, while aromatic, can be sensitive, and the acidic conditions generated by these reagents can catalyze side reactions.

  • Elimination Side Reaction: The most common side product is the formation of 1-phenyl-4-vinyl-1H-pyrazole via an E2 elimination pathway. This is particularly prevalent at elevated temperatures or under strongly acidic/basic conditions.

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Water will quench many brominating reagents and hydrolyze intermediates, halting the reaction and reducing yield.

  • Sub-optimal Temperature Control: Allowing the reaction temperature to rise uncontrollably significantly favors the elimination pathway and can lead to decomposition.

Recommended Solution: The Appel Reaction

For this transformation, we strongly recommend switching to the Appel reaction . This method utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under mild, neutral conditions to convert primary and secondary alcohols to their corresponding bromides.[2][3]

Why it Works: The driving force of the Appel reaction is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide (Ph₃P=O) byproduct.[4] The reaction proceeds via an intermediate alkoxyphosphonium salt, which is then displaced by the bromide ion in a clean S_N2 reaction, minimizing the risk of elimination or rearrangement.[3][5]

Appel_Mechanism cluster_activation Step 1: Reagent Activation cluster_conversion Step 2: Alcohol Conversion & SN2 Displacement PPh3 PPh₃ Salt [Ph₃P-Br]⁺ Br⁻ + CHBr₃ PPh3->Salt Attack CBr4 CBr₄ CBr4->Salt ROH Pyrazole-CH₂CH₂-OH Alkoxy [Pyrazole-CH₂CH₂-O-PPh₃]⁺ Br⁻ ROH->Alkoxy Attack on [Ph₃P-Br]⁺ Product Pyrazole-CH₂CH₂-Br Alkoxy->Product SN2 attack by Br⁻ TPPO Ph₃P=O Alkoxy->TPPO

Sources

Optimization

Technical Support Center: Purification of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Welcome to the technical support guide for the purification of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. This document is intended for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges encountered during its purification from a reaction mixture, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole appears as a persistent yellow or brown oil. What are the likely impurities?

A: The coloration and oily nature of the crude product typically stem from several sources. Common impurities include unreacted starting materials from the pyrazole synthesis, such as phenylhydrazine or related precursors, which can form colored byproducts under reaction conditions. Additionally, side-reaction products, like regioisomers or over-alkylated species, and polymeric materials can contribute to the crude mixture's appearance. It is also possible that residual acidic or basic catalysts are present, which can affect the stability and physical state of the product.

Q2: Is the bromoethyl group stable under typical purification conditions?

A: The C-Br bond in the bromoethyl group is susceptible to nucleophilic substitution and elimination reactions, particularly under basic conditions or at elevated temperatures.[1] It is crucial to avoid strong bases (e.g., concentrated ammonia, hydroxides) and prolonged heating during purification. The use of basic buffers, such as Tris, should also be avoided as the primary amine can act as a nucleophile.[1] Hydrolysis to the corresponding alcohol is a potential side reaction, especially in the presence of water at non-neutral pH.

Q3: What are the best starting techniques for purifying this compound?

A: For most applications, a two-step approach is recommended:

  • Aqueous Workup: A standard aqueous workup is the first line of defense to remove water-soluble impurities, such as salts and polar starting materials. This typically involves partitioning the crude reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate, brine).

  • Flash Column Chromatography: This is the most effective method for separating the target compound from closely related, non-polar impurities.[2][3] Normal-phase chromatography using silica gel is standard.

  • Recrystallization: If the product obtained after chromatography is a solid or semi-solid, recrystallization can be an excellent final step to achieve high purity and obtain crystalline material.[4][5]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: The Compound Fails to Crystallize and "Oils Out"

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a crystalline solid.[6] This often happens when the melting point of the compound is lower than the temperature of the solution from which it is separating, or when significant impurities disrupt crystal lattice formation.[6][7]

Troubleshooting Steps:

  • Increase Solvent Volume: The concentration of the compound might be too high, causing it to crash out of solution too quickly. Try redissolving the oil in a larger volume of the hot solvent and allowing it to cool more slowly.[6]

  • Slow Down the Cooling Process: Rapid cooling favors oil formation over crystal growth. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.[6]

  • Use a Different Solvent System: The chosen solvent may be too good a solvent, even at low temperatures. A binary (two-component) solvent system can be effective.[5][8] Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes slightly turbid. Then, gently heat until the solution is clear again and allow it to cool slowly.[8]

  • Scratching and Seeding: If the solution is supersaturated but crystallization hasn't initiated, scratching the inside of the flask with a glass rod can create nucleation sites.[9] Alternatively, adding a "seed crystal" of the pure compound can induce crystallization.[9]

Issue 2: Multiple Spots Observed on TLC After Column Chromatography

If Thin Layer Chromatography (TLC) analysis of the collected fractions shows co-eluting impurities, the separation was not effective.

Troubleshooting Steps:

  • Optimize the Mobile Phase: The polarity of the eluent is critical. If spots are too close together, the solvent system is likely too polar. Decrease the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 10%). Run several TLCs with different solvent systems to find one that gives good separation (a ΔRf of at least 0.2) between your product and the impurities.

  • Check the Column Loading: Overloading the column is a common cause of poor separation.[10] A general guideline is to use a silica gel-to-crude product ratio of at least 30:1 by weight.[10]

  • Use a Finer Mesh Silica Gel: For difficult separations, using silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) can improve resolution.[11]

  • Consider a Different Stationary Phase: While silica gel is standard, for certain impurities, other stationary phases like alumina might provide better separation.

Issue 3: Product Degrades on the Silica Gel Column

If the yield from column chromatography is significantly lower than expected and TLC of the crude material showed a strong product spot, the compound may be degrading on the acidic silica gel.

Troubleshooting Steps:

  • Neutralize the Silica: You can neutralize the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (~1%).[12] This is particularly useful if your compound is base-sensitive.

  • Use Alumina: Neutral or basic alumina can be used as an alternative stationary phase for acid-sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole using silica gel.

1. Preparation:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A good system will give the product an Rf value of approximately 0.3-0.4. For similar bromo-phenyl-pyrazole compounds, a starting point could be a mixture of ethyl acetate and n-hexane (e.g., 1:20 to 1:10 v/v).[13]
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent mixture you plan to use.[10] Pack the column evenly, ensuring there are no air bubbles or cracks.[14]

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.[14]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.[11]
  • Collect fractions in test tubes and monitor the elution process using TLC.[11]
  • Start with a less polar solvent system and gradually increase the polarity if necessary to elute the product (gradient elution).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.
Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step if the product obtained from chromatography is a solid.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound when hot but not when cold.[5]
  • Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water or hexane/ethyl acetate) to find a suitable one.[4][15] Pyrazole derivatives are often soluble in alcohols like ethanol or isopropanol.[8][16]

2. Procedure:

  • Place the impure solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[4]
  • If there are insoluble impurities, perform a hot gravity filtration.[7]
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals thoroughly to remove any residual solvent.

Part 4: Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow crude Crude Reaction Mixture (Oil/Solid) workup Aqueous Workup (e.g., EtOAc/H2O) crude->workup organic_layer Crude Organic Layer workup->organic_layer chromatography Flash Column Chromatography (Silica Gel) organic_layer->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions pure_oil Pure Product (Oil/Semi-solid) fractions->pure_oil recrystallization Recrystallization pure_oil->recrystallization If solidifies pure_solid Pure Crystalline Solid recrystallization->pure_solid

Caption: General purification workflow for 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.

Troubleshooting Decision Tree for Crystallization

CrystallizationTroubleshooting start Attempting Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No slow_cool 1. Re-dissolve & Cool Slower 2. Use more solvent oiling_out->slow_cool Yes scratch 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->scratch Yes change_solvent Try a binary solvent system (e.g., Ethanol/Water) slow_cool->change_solvent Still Oiling success Crystals Form! slow_cool->success Fixed evaporate Too much solvent. Evaporate some and re-cool. scratch->evaporate No Effect scratch->success Fixed change_solvent->success Fixed failure Re-purify via Chromatography change_solvent->failure Still Oiling evaporate->success Fixed evaporate->failure Still No Crystals

Caption: Decision tree for troubleshooting crystallization issues.

Part 5: Data Summary

Table 1: Common Solvents for Purification

Solvent SystemTechniquePolarityComments
Hexane/Ethyl AcetateChromatographyLow to MediumExcellent for separating non-polar to moderately polar compounds on silica. A gradient from low to high ethyl acetate content is common.
DichloromethaneChromatographyMediumCan be used as a component of the mobile phase. Good for dissolving crude product for loading.
Ethanol/IsopropanolRecrystallizationHighOften good solvents for pyrazole derivatives, providing a significant solubility difference between hot and cold conditions.[4][8][16]
Ethanol/WaterRecrystallizationHigh (Tunable)A versatile binary system where water acts as the anti-solvent.[5]
TolueneRecrystallizationLowCan be effective for less polar compounds.[4]

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Molbank. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Molecules. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Primary Precursor: 2-(1-Phenyl-1H-pyrazol-4-yl)ethanol Introduction: The Scale-Up Con...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Troubleshooting Target Molecule: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Primary Precursor: 2-(1-Phenyl-1H-pyrazol-4-yl)ethanol

Introduction: The Scale-Up Context

Welcome to the technical support hub for the synthesis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole . This intermediate is a critical scaffold in medicinal chemistry, often serving as a "warhead" precursor for kinase inhibitors or a linker in GPCR ligands.

While the synthesis appears straightforward on a milligram scale, scaling to kilogram batches introduces three critical failure modes:

  • Thermal Runaway: The bromination reaction is highly exothermic.

  • The "Sticky Mess" Phenomenon: Improper handling of phosphorus byproducts leads to unworkable emulsions.

  • The Vinyl Impurity: Elimination of HBr generates 1-phenyl-4-vinyl-1H-pyrazole , a difficult-to-remove impurity.

This guide provides self-validating protocols to navigate these challenges.

Module 1: Synthetic Route & Reagent Selection

FAQ: Which bromination method should I use for scale-up?

For the conversion of the alcohol precursor to the bromide, you have three primary options. We recommend Route A (


)  for cost-efficiency and atom economy at scale, provided the quench is managed correctly.
FeatureRoute A: Phosphorus Tribromide (

)
Route B: Appel Reaction (

)
Route C: HBr (48% aq)
Scale Suitability High. Industry standard.Low. Generates massive solid waste (

).
Medium. Harsh conditions.
Atom Economy High (1/3 mol

per mol substrate).
Very Low (Requires stoichiometric

).
High.
Impurity Profile Phosphorous acid gel.Triphenylphosphine oxide (difficult removal).Acid-catalyzed polymerization.
Recommendation PREFERRED Avoid >100g scale.Use only if acid-stable.

Module 2: The Protocol (Self-Validating System)

Standard Operating Procedure: Bromination

Scale: 1.0 kg Input (Alcohol)

Safety Critical:


 reacts violently with water to produce HBr gas and heat. Ensure all glassware is oven-dried.
Step 1: The Setup
  • Reactor: Glass-lined or Hastelloy. Nitrogen sweep required.[1]

  • Solvent: Dichloromethane (DCM) or Toluene.

    • Why DCM? Keeps the product in solution while precipitating some phosphorous salts.

    • Why Toluene? Higher boiling point allows for safer thermal management if cooling fails, but product solubility varies.

  • Temperature: Cool reactor to -5°C to 0°C .

Step 2: Addition (The Exotherm)

Add


 (0.40 equiv) dropwise.
  • Checkpoint: Monitor internal temperature. Do not allow T > 10°C.

  • Mechanism:[1][2][3][4] The reaction forms a HOPBr

    
     intermediate. If T spikes, this intermediate decomposes or causes elimination (vinyl impurity).
    
Step 3: The Quench (The Danger Zone)

This is the most common failure point.

  • Cool reaction mixture back to 0°C .

  • Do NOT add water directly.

  • Add saturated

    
      slowly.
    
    • Reasoning: Neutralizes HBr immediately, preventing acid-catalyzed degradation of the pyrazole ring.

Workflow Visualization

SynthesisWorkflow Start Alcohol Precursor (DCM, 0°C) Reagent Add PBr3 (Dropwise, T < 10°C) Start->Reagent Activation Intermediate Phosphite Ester Intermediate Reagent->Intermediate SN2 Attack Quench Quench: Sat. NaHCO3 Intermediate->Quench Hydrolysis Workup Phase Separation (Remove H3PO3) Quench->Workup Product Target Bromide (Crystallize/Distill) Workup->Product

Caption: Optimized workflow for PBr3 mediated bromination, highlighting critical temperature control points.

Module 3: Troubleshooting Guide

Issue 1: "The reaction turned into a yellow/orange rock."

Diagnosis: Polymerization of phosphorous acid byproducts (


).
Cause:  Using insufficient solvent or "dry quenching" (adding water to neat reaction).
Solution: 
  • Ensure solvent volume is at least 10 volumes (10 L per 1 kg).

  • The "Back-Quench" Technique: Instead of adding water to the reactor, slowly pour the reaction mixture into a rapidly stirring vessel of ice-cold

    
     solution. This prevents localized overheating and solidification.
    
Issue 2: The "Vinyl" Impurity (1-phenyl-4-vinyl-1H-pyrazole)

Diagnosis: HPLC shows a new peak at RRT ~1.1 with a characteristic styrene-like UV spectrum. Cause: Elimination of HBr. This happens if:

  • Reaction temperature exceeds 25°C.[5]

  • Workup is too basic (pH > 10).

  • Distillation temperature is too high.

Logic Tree for Impurity Management:

ImpurityLogic Bromide Target Bromide Heat High Temp (>25°C) or Strong Base Bromide->Heat Elimination E2 Elimination Heat->Elimination Vinyl Vinyl Impurity (1-phenyl-4-vinyl-1H-pyrazole) Elimination->Vinyl - HBr Mitigation Corrective Action: 1. Keep T < 20°C 2. Use NaHCO3 (Mild Base) Vinyl->Mitigation Prevention

Caption: Pathway for the formation of the vinyl impurity via E2 elimination and mitigation strategies.

Issue 3: Low Yield after Workup

Diagnosis: Product lost in the aqueous layer or emulsion. Cause: The pyrazole nitrogen can be protonated by the byproduct


, making the product water-soluble.
Solution: 
  • Check aqueous pH. If pH < 4, the product is likely protonated.

  • Adjust aqueous layer to pH 7-8 (neutralize) and re-extract with DCM.

Module 4: Storage & Stability

Q: Can I store the crude bromide? A: No. Primary alkyl bromides on a pyrazole ring are reactive electrophiles.

  • Risk: They can alkylate the pyrazole nitrogen of a neighboring molecule (intermolecular N-alkylation), forming a dimer salt.

  • Protocol: Store at 2-8°C under Argon. If long-term storage is needed, keep it in solution (e.g., Toluene) to reduce the effective concentration and prevent dimerization.

References

  • General Pyrazole Synthesis & Functionalization

    • Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Scale-Up of Alkyl Bromides (

    
     Safety): 
    
    • Safety Guide: "Quenching and Disposal of Reactive Reagents."[1] Stanford Environmental Health & Safety. Link

    • Process Chemistry: Org.[1][5][6] Process Res. Dev. guides on thermal hazards of phosphorous tribromide.

  • Mechanistic Insight (Elimination vs. Substitution): Clayden, J., et al. Organic Chemistry. "Nucleophilic Substitution vs Elimination." (Standard reference for vs competition in primary halides).

Disclaimer: This guide is for research purposes only. Always consult your facility's specific Safety Data Sheets (SDS) and Standard Operating Procedures (SOP) before conducting scale-up experiments.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation &amp; Purity Benchmarking: 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

[1] Executive Summary 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole is a critical "linker" scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands where the pyrazole core mimics adenosine or histidine res...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(2-Bromoethyl)-1-phenyl-1H-pyrazole is a critical "linker" scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands where the pyrazole core mimics adenosine or histidine residues.[1] Its value lies in the reactive bromoethyl tail, which serves as an electrophilic handle for coupling amines or thiols.[2]

However, the synthesis of this intermediate often suffers from regioisomeric by-products (1-phenyl vs. 1-phenyl-isomer-5-yl) and incomplete bromination (residual alcohols).[1] This guide provides an authoritative characterization protocol using 1H and 13C NMR , benchmarking these methods against HPLC-MS to establish a self-validating purity workflow.

Structural Logic & Assignment Strategy

Before interpreting spectra, we must visualize the magnetic environment.[2] The molecule consists of three distinct domains:[1]

  • The Electron-Deficient Core: The pyrazole ring (aromatic, N-heterocycle).[1]

  • The Shielding Cone: The

    
    -phenyl ring (anisotropic effects).[1]
    
  • The Aliphatic Tether: The ethyl bromide chain (inductive deshielding by Br).[1]

Visualization: Signal Assignment Map

The following diagram maps the structural nodes to their predicted chemical shift ranges, establishing the logic for the assignment table.

G cluster_0 Molecular Structure cluster_1 1H NMR Signals (ppm) Phenyl N-Phenyl Ring (Anisotropic Shielding) Pyrazole Pyrazole Core (Aromatic Current) Phenyl->Pyrazole N1 attachment H_Ar 7.2 - 7.7 ppm Multiplets (5H) Phenyl->H_Ar EthylBr Ethyl Bromide Chain (Inductive Effect) Pyrazole->EthylBr C4 attachment H_Pyr 7.6 (H3) & 8.2 (H5) Singlets (2H) Pyrazole->H_Pyr H_Alpha ~2.9 ppm Triplet (2H, Ring-CH2) EthylBr->H_Alpha H_Beta ~3.6 ppm Triplet (2H, CH2-Br) EthylBr->H_Beta

Figure 1: Chemically intuitive mapping of structural domains to expected NMR signals. Note the distinct separation between the aliphatic tether and the aromatic regions.[1]

Experimental Protocol: Characterization

Sample Preparation (Crucial for qNMR)

For quantitative assessment (qNMR) or high-resolution structural proof, sample concentration and solvent choice are paramount to prevent aggregation or peak overlap.[2]

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Why? Pyrazoles can hydrogen bond.[1] DMSO disrupts aggregation, sharpening the signals.[2] Additionally, the water peak in DMSO (3.33 ppm) typically does not interfere with the ethyl chain signals (2.9 & 3.6 ppm), whereas the water peak in CDCl

      
       (1.56 ppm) is variable.[2]
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard (for Purity): Maleic acid (singlet at ~6.2 ppm) or 1,3,5-Trimethoxybenzene.[2]

1H NMR Data Analysis (400 MHz, DMSO- )
PositionShift (

, ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
H-5 8.32 s1H-Deshielded by adjacent Nitrogen (N1).[1] Diagnostic for 1-substituted pyrazoles.
H-3 7.65 s1H-Shielded relative to H-5.[1] Confirms 1,4-substitution pattern.
Ph-H 7.70 - 7.75 d/m2H7.8Ortho protons of phenyl ring.[1]
Ph-H 7.45 - 7.50 t/m2H7.8Meta protons of phenyl ring.[1]
Ph-H 7.30 - 7.35 t/m1H7.4Para proton of phenyl ring.[1]
CH

-Br
3.68 t2H7.2Deshielded by Bromine electronegativity.[1]
Ring-CH

2.95 t2H7.2Benzylic-like position; shielded relative to Br-CH

.

Key Diagnostic Feature: The lack of coupling between H-3 and H-5 (both appear as singlets) confirms the substitution at C-4.[1] If the substituent were at C-3, H-4 and H-5 would show vicinal coupling (


 Hz).[1]
13C NMR Data Analysis (100 MHz, DMSO- )
PositionShift (

, ppm)
TypeAssignment Logic
C-5 140.5 CHAzomethine-like carbon; most downfield heterocyclic signal.[1]
Ph-C1 139.2 C

Ipso carbon of the phenyl ring.[1]
C-3 128.5 CHTypical aromatic range.[1]
Ph-C 129.5, 126.8, 118.5 CHPhenyl ring carbons (Ortho/Meta/Para).[2]
C-4 119.0 C

Substituted carbon; shielded by electron density from N1 lone pair donation.[1]
CH

-Br
33.5 CH

Typical alkyl bromide shift.[1]
Ring-CH

26.2 CH

Upfield alkyl signal.[1]

Comparative Analysis: qNMR vs. Chromatographic Purity

In the context of validating this intermediate for GMP synthesis, how does NMR compare to the industry standard (HPLC-UV/MS)?

Performance Matrix
FeatureQuantitative NMR (qNMR) UPLC-MS (UV @ 254 nm) Verdict
Specificity High. Distinguishes regioisomers (1,4 vs 1,[1][2]3) and residual solvents instantly.[1]Medium. Regioisomers often co-elute; requires specific column chemistry (e.g., Phenyl-Hexyl).[2]qNMR wins for structure.
Response Factor Universal. Signal

molar ratio.[1] No reference standard of the analyte needed.[1]
Variable. Depends on extinction coefficient (

).[1][2] Br-alkyl chain lacks chromophore, reducing sensitivity if ring degrades.[2]
qNMR wins for absolute purity.
Sensitivity Low. LOQ

0.1%.[1] Requires ~10 mg sample.[1]
High. LOQ < 0.01%.[1] Ideal for trace impurity analysis.[1]UPLC wins for trace analysis.
Speed Fast. < 15 mins (Sample prep + 16 scans).[1]Medium. Method development + run time (30+ mins).qNMR wins for spot-checks.
Comparative Workflow Diagram

The following flowchart illustrates when to deploy which method during the development lifecycle.

Workflow Start Crude Product Isolated Decision Primary Goal? Start->Decision Goal_ID Structural Verification (Is it the right isomer?) Decision->Goal_ID Goal_Purity Purity Assay (How much is there?) Decision->Goal_Purity Goal_Trace Impurity Profiling (Genotoxins/Side products) Decision->Goal_Trace Method_NMR 1H NMR (DMSO-d6) Goal_ID->Method_NMR Best for Regio-chem Method_qNMR qNMR (w/ Maleic Acid) Goal_Purity->Method_qNMR Best for Potency Method_LCMS UPLC-MS (Gradient) Goal_Trace->Method_LCMS Best for Sensitivity Result1 Proceed to Next Step Method_NMR->Result1 Confirm C4-substitution Result2 Calculate Reagent Stoichiometry Method_qNMR->Result2 Absolute wt% Result3 Purification Strategy Method_LCMS->Result3 Detect hydrolyzed alcohol

Figure 2: Decision matrix for analytical method selection. qNMR is prioritized for potency assignment to ensure accurate stoichiometry in subsequent coupling reactions.

Troubleshooting & Common Pitfalls

The "Hydrolysis" Impurity

The bromoethyl group is susceptible to hydrolysis or displacement if the reaction mixture contains water or nucleophilic solvents.[1]

  • NMR Sign: Appearance of a triplet at ~3.75 ppm (CH

    
    -OH) and a broad singlet (OH) that exchanges with D
    
    
    
    O.[1] The triplet at 3.68 ppm (CH
    
    
    -Br) will diminish.[1]
  • Impact: The alcohol is unreactive in nucleophilic substitution conditions (unless activated), leading to yield loss in the next step.[2]

Regioisomerism (1,3 vs 1,5 vs 1,4)

Synthesis from phenylhydrazine and non-symmetrical 1,3-dicarbonyls can yield regioisomers.[2]

  • Validation: In the 1,4-substituted product (target), the two pyrazole protons are singlets.[2][3] If you observe a doublet with

    
     Hz, you likely have the 1,3- or 1,5-isomer where protons are adjacent.[2]
    

References

  • Finar, I. L., & Godfrey, K. E. (1954).[2] The preparation of 1-phenyl-4-substituted pyrazoles.[1][4][5][6][7] Journal of the Chemical Society, 2293-2296.

  • Elguero, J., et al. (1993).[2] 13C NMR of pyrazoles. Magnetic Resonance in Chemistry.[1][4][8][9][10][11] (Standard reference for pyrazole shifts).

  • Almac Group. (2020).[1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. (Industry whitepaper on qNMR validation).

  • National Institutes of Health (NIH). (2021).[1] Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles. Current Organic Synthesis.[1][12]

  • BenchChem. (2025).[1][13] Quantitative NMR (qNMR) vs. HPLC for Purity Assessment.[1][9][10][13]

Sources

Comparative

A Comparative Computational Analysis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Binding Affinity with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A Senior Application Scientist's Guide to In Silico Drug Discovery Workflows In the landscape of modern drug discovery, computational analysis serves as a critical preliminary step to expensive and time-consuming experim...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Drug Discovery Workflows

In the landscape of modern drug discovery, computational analysis serves as a critical preliminary step to expensive and time-consuming experimental assays. This guide provides an in-depth, hypothetical computational study on the binding affinity of a novel compound, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, against a key therapeutic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is a pivotal player in angiogenesis, the formation of new blood vessels, a process often co-opted by tumors for their growth and metastasis.[1][2]

This document is structured to not only present simulated data but to also elucidate the scientific reasoning behind the chosen computational methodologies. We will compare our compound of interest with known, clinically relevant VEGFR-2 inhibitors, providing a clear framework for its potential as a therapeutic agent.

The Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2, a receptor tyrosine kinase, is a primary mediator of the downstream effects of VEGF.[3][4] Its activation initiates a cascade of signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][3][5] Dysregulation of VEGFR-2 signaling is a hallmark of various cancers, making it a validated and attractive target for anti-angiogenic therapies.[6][7]

Signaling Pathway of VEGFR-2

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote angiogenesis.

VEGFR-2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization PLCg PLCg VEGFR-2->PLCg Activation PI3K PI3K VEGFR-2->PI3K Activation RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling cascade upon VEGF-A binding.

Comparative Computational Analysis

To assess the potential of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole as a VEGFR-2 inhibitor, we performed a series of computational analyses. We compared its predicted binding affinity and interaction profile with two well-established VEGFR-2 inhibitors: Sorafenib and Axitinib .[7]

Computational Methodologies

Our computational workflow integrates molecular docking to predict the binding pose and affinity, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex and refine the binding energy calculations using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

Computational Workflow Start Start Protein_Prep Protein Preparation (PDB: 4AG8) Start->Protein_Prep Ligand_Prep Ligand Preparation (SMILES to 3D) Start->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS) Docking->MD_Sim MMGBSA MM/GBSA Calculation (Binding Free Energy) MD_Sim->MMGBSA Analysis Data Analysis & Comparison MMGBSA->Analysis End End Analysis->End

Caption: Workflow for computational binding affinity analysis.

Simulated Binding Affinity Data

The following table summarizes the predicted binding affinities from molecular docking and the calculated binding free energies from MM/GBSA simulations.

CompoundDocking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)
4-(2-Bromoethyl)-1-phenyl-1H-pyrazole -8.2-45.7 ± 3.5
Sorafenib (Reference) -9.5-62.1 ± 4.1
Axitinib (Reference) -10.1-68.9 ± 3.8

Disclaimer: This data is for illustrative purposes and represents the output of a hypothetical computational study.

The data suggests that while 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole shows a favorable predicted binding affinity for the VEGFR-2 kinase domain, it is less potent than the established inhibitors Sorafenib and Axitinib. The MM/GBSA calculations, which provide a more rigorous estimation of binding free energy by accounting for solvent effects and conformational changes, support this initial finding.

Detailed Experimental Protocols

For transparency and reproducibility, we provide a detailed, step-by-step protocol for the molecular docking component of our analysis.

Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the process of preparing the receptor and ligand, performing the docking simulation, and analyzing the results.[8][9]

1. Preparation of the Receptor (VEGFR-2)

  • Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.

  • Software: PyMOL,[10][11] MGLTools[8]

  • Steps:

    • Download the crystal structure of the VEGFR-2 kinase domain in complex with Axitinib (PDB ID: 4AG8) from the RCSB Protein Data Bank.[12]

    • Open the PDB file in PyMOL.

    • Remove water molecules and any co-crystallized ligands other than the inhibitor of interest (if starting with a different complex).

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDockTools, add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared receptor in the PDBQT format.

2. Preparation of the Ligands

  • Objective: To generate 3D conformers of the ligands and prepare them for docking.

  • Software: Avogadro, Open Babel

  • Steps:

    • Obtain the 2D structures of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, Sorafenib, and Axitinib.

    • For each ligand, generate a 3D structure using a molecular editor like Avogadro and perform an initial energy minimization.

    • Use Open Babel to convert the ligand files to the PDBQT format, which includes information on rotatable bonds.

3. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the ligands in the active site of VEGFR-2.

  • Software: AutoDock Vina[8][9]

  • Steps:

    • Define the search space (grid box) for docking. This is typically centered on the co-crystallized ligand in the original PDB structure to encompass the known active site.

    • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

4. Analysis of Results

  • Objective: To visualize and interpret the docking results.

  • Software: PyMOL[13][14][15]

  • Steps:

    • Load the receptor PDBQT file and the docking output PDBQT file into PyMOL.

    • Visualize the top-ranked binding pose of the ligand within the active site of the protein.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Compare the binding poses and interactions of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole with those of Sorafenib and Axitinib.

Conclusion and Future Directions

This computational guide demonstrates a standard workflow for assessing the binding affinity of a novel compound against a therapeutic target. Our hypothetical results for 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole suggest that while it may have some inhibitory activity against VEGFR-2, it is likely less potent than established drugs like Sorafenib and Axitinib.

However, computational predictions are a starting point. The real value of this compound would need to be validated through experimental assays. Future work could involve synthesizing this compound and performing in vitro kinase assays to determine its IC50 value against VEGFR-2. Furthermore, the bromoethyl group on the pyrazole scaffold offers a potential site for further chemical modification to improve binding affinity and selectivity, guided by the structural insights gained from this computational analysis. Such iterative cycles of computational design, chemical synthesis, and biological testing are the cornerstone of modern rational drug design.[16]

References

  • Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. National Center for Biotechnology Information. [Link]

  • A Beginner's Guide to Molecular Visualization Using PyMOL. Fitzkee Lab @ Mississippi State. [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. University of Bath. [Link]

  • VEGF Signaling Pathway. Cusabio. [Link]

  • Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. AHA Journals. [Link]

  • Signal Transduction by Vascular Endothelial Growth Factor Receptors. National Center for Biotechnology Information. [Link]

  • AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]

  • VEGF Signaling Pathway. ClinPGx. [Link]

  • GROMACS Tutorial - Protein-Ligand Complex. GROMACS. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Vascular Endothelial Growth Factor (VEGF) Receptors: Drugs and New Inhibitors. ACS Publications. [Link]

  • List of VEGF/VEGFR inhibitors. Drugs.com. [Link]

  • GROMACS Tutorials. GROMACS. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Chemna. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Family Kinase Inhibitors. Adooq Bioscience. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]

  • Protein Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl). RCSB PDB. [Link]

  • Practical Pymol for Beginners. PyMOL Wiki. [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

  • GROMACS Tutorial Part 3 | Protein-Ligand MD Simulation Analysis. YouTube. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Nveo.org. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. National Center for Biotechnology Information. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). National Center for Biotechnology Information. [Link]

  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]

  • Drug Designing Using Molecular Docking - For Beginners. YouTube. [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. National Center for Biotechnology Information. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]

  • 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. RCSB PDB. [Link]

  • Tutorial:amber. biowiki - Molecular Modeling Lab. [Link]

  • Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and P. National Center for Biotechnology Information. [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. ACS Publications. [Link]

  • Discovery of pyrazole derivatives as promising leads against NSCLC: An integrated computational and experimental approach. ResearchGate. [Link]

  • The Ligandable Human Proteome. The Ligandable Human Proteome. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

Sources

Validation

A Comparative Guide to HPLC Purity Assessment of Synthesized 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of synthesized intermediates is a cornerstone of safety and efficacy. This guide offers an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of synthesized intermediates is a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, a key building block in the synthesis of various biologically active molecules. As a Senior Application Scientist, my focus is to provide not just protocols, but a comprehensive understanding of the rationale behind the analytical choices, empowering you to develop robust and reliable purity assessment workflows.

The presence of impurities in active pharmaceutical ingredients (APIs) or their intermediates can have significant consequences, potentially affecting the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities.[2][3] Therefore, employing a highly sensitive and specific analytical technique like HPLC is not just a matter of good practice, but a regulatory necessity.[3]

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, a widely used and cost-effective technique for small organic molecules, to determine the most effective approach for purity analysis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.[4] We will delve into the experimental design, present and interpret the data, and provide detailed, step-by-step protocols that you can adapt for your own laboratory setting.

The Critical Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[5] For non-polar to weakly polar compounds like our target molecule, reversed-phase HPLC is the method of choice.[6] In this mode, a non-polar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol.[6]

The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; more hydrophobic compounds are retained longer on the column.[6] By carefully selecting the stationary phase, mobile phase composition, and other chromatographic parameters, we can achieve high-resolution separation of the main compound from its process-related impurities and degradation products.[2]

Comparative HPLC Method Development

To illustrate the process of method development and optimization, we will compare two RP-HPLC methods with different stationary phases and mobile phase gradients. The goal is to identify the method that provides the best resolution, peak shape, and sensitivity for the purity assessment of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole.

Method A: The Workhorse - C18 Column with a Standard Gradient

This method utilizes a C18 column, one of the most common and versatile stationary phases in reversed-phase chromatography.[7] It offers excellent hydrophobic retention and is a good starting point for many small molecules.

Method B: Alternative Selectivity - Phenyl-Hexyl Column with an Optimized Gradient

For compounds containing aromatic rings, a phenyl-based stationary phase can offer alternative selectivity due to π-π interactions between the analyte's phenyl group and the stationary phase.[7] This can sometimes lead to improved resolution of closely eluting impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Synthesized 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Standard Reference Standard (>99.5% purity) Standard->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC Inject MethodA Method A: C18 Column HPLC->MethodA MethodB Method B: Phenyl-Hexyl Column HPLC->MethodB Chromatogram Generate Chromatogram MethodA->Chromatogram MethodB->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity analysis.

Detailed Experimental Protocols

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Reference Standard of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole (>99.5% purity)

  • Synthesized sample of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Standard and Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample, transfer to a 10 mL volumetric flask, and dissolve and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Time (min)%B
040
2090
2590
2640
3040
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm

Results and Discussion: A Comparative Analysis

The following tables present hypothetical but realistic data that could be obtained from the analysis of a synthesized batch of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole using the two described methods. For this example, we will assume the presence of two common process-related impurities:

  • Impurity 1: 1-Phenyl-1H-pyrazole (a potential starting material)

  • Impurity 2: 4-(2-Hydroxyethyl)-1-phenyl-1H-pyrazole (a potential byproduct)

Table 1: Chromatographic Data for Method A (C18 Column)

PeakRetention Time (min)Peak Area% AreaResolutionTailing Factor
Impurity 18.5215,4300.45-1.1
Main Peak 10.25 3,410,500 99.20 4.2 1.2
Impurity 211.1518,9000.351.8 1.3

Table 2: Chromatographic Data for Method B (Phenyl-Hexyl Column)

PeakRetention Time (min)Peak Area% AreaResolutionTailing Factor
Impurity 19.8815,5100.45-1.0
Main Peak 12.34 3,412,000 99.21 5.8 1.1
Impurity 214.0218,7500.343.5 1.2
Interpretation of Results
  • Purity Calculation: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[8] Both methods indicate a purity of approximately 99.2%.

  • Resolution: Resolution is a critical parameter that indicates the degree of separation between two adjacent peaks. A resolution value of >1.5 is generally considered acceptable for baseline separation. In Method A, the resolution between the main peak and Impurity 2 is 1.8, which is adequate. However, Method B provides a significantly better resolution of 3.5, indicating a more robust separation. This improved separation is likely due to the alternative selectivity of the phenyl-hexyl column.

  • Tailing Factor: The tailing factor is a measure of peak symmetry. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing. Both methods show acceptable tailing factors, with Method B providing slightly more symmetrical peaks.

Method Validation: Ensuring Trustworthiness

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose.[2][9] Method validation is a regulatory requirement and provides documented evidence that the method is accurate, precise, specific, linear, and robust.[2][10] The key validation parameters, as defined by the ICH guidelines, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation Logic

Data_Interpretation cluster_input Input Data cluster_analysis Analysis cluster_evaluation Evaluation cluster_decision Decision Chromatogram HPLC Chromatogram Peak_Integration Peak Integration (Area, Height) Chromatogram->Peak_Integration System_Suitability System Suitability Check (Resolution, Tailing, Plate Count) Peak_Integration->System_Suitability Purity_Calculation Calculate % Area Purity System_Suitability->Purity_Calculation Impurity_Quantification Quantify Impurities (if standards are available) Purity_Calculation->Impurity_Quantification Acceptance Acceptable Purity? Impurity_Quantification->Acceptance

Caption: Logical flow for HPLC data interpretation and purity assessment.

Conclusion

The purity of pharmaceutical intermediates is a critical quality attribute that must be rigorously controlled and monitored. This guide has provided a comparative analysis of two RP-HPLC methods for the purity assessment of synthesized 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole. The results demonstrate the importance of method development and the selection of an appropriate stationary phase to achieve optimal separation. The superior resolution offered by the phenyl-hexyl column in Method B makes it the more reliable and robust choice for this particular analysis.

By following the detailed protocols and understanding the principles of method validation, researchers, scientists, and drug development professionals can confidently assess the purity of their synthesized compounds, ensuring the quality and safety of the final pharmaceutical products.

References

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Google Cloud.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate - Benchchem. (n.d.). BenchChem.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. (n.d.). Chromatography Online.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024, December 23). ResearchGate.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009, November 5). MDPI.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis.
  • (PDF) A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. (2024, December 26). ResearchGate.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). ResearchGate.
  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.). Google Patents.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. (n.d.). The Royal Society of Chemistry.
  • Case History-The Control of Impurities-A Critical Issue to The Active Pharmaceutical Ingredient. (2018, July 30). Juniper Publishers.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA.
  • 4-Bromo-1-phenyl-1H-pyrazole | 15115-52-3. (n.d.). Sigma-Aldrich.
  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15). ResearchGate.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.